1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene
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Overview
Description
1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene is an organic compound with the molecular formula C({26})H({16})N({4})O({8}).
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene typically involves the reaction of 4-nitrobiphenyl derivatives with ethene. One common method is the condensation of 4-nitrobiphenyl-4-carbaldehyde with ethene in the presence of a base, such as potassium carbonate, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like potassium carbonate. Major products formed from these reactions include amino derivatives and Schiff bases .
Scientific Research Applications
1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene has several scientific research applications:
Materials Science: The compound is employed in the synthesis of stable luminescent covalent–organic polymers (COPs) for ultrafast detection of hazardous materials.
Biological Research:
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene involves its ability to form stable luminescent frameworks. The π-electron-rich structure allows for strong fluorescence, which is utilized in chemical sensing applications. The nitro groups provide binding sites for molecular recognition, enhancing the compound’s sensitivity and selectivity towards specific analytes .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene can be compared with similar compounds such as:
1,1,2,2-Tetrakis(4-aminophenyl)ethene: This compound has amino groups instead of nitro groups, which affects its reactivity and applications.
1,1,2,2-Tetrakis(4-formyl-[1,1’-biphenyl])ethane: This compound contains formyl groups, making it suitable for different types of condensation reactions.
The uniqueness of 1,1,2,2-Tetrakis(4’-nitro-[1,1’-biphenyl]-4-yl)ethene lies in its high fluorescence and ability to form stable luminescent frameworks, making it highly effective in chemical sensing applications .
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-[1,2,2-tris[4-(4-nitrophenyl)phenyl]ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H32N4O8/c55-51(56)45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(28-20-38)52(57)58)50(43-13-5-35(6-14-43)39-21-29-47(30-22-39)53(59)60)44-15-7-36(8-16-44)40-23-31-48(32-24-40)54(61)62/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBCZMORHRHDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)C8=CC=C(C=C8)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32N4O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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